molecular formula C13H13N3OS B10882416 N-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]acetamide CAS No. 76185-66-5

N-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]acetamide

Cat. No.: B10882416
CAS No.: 76185-66-5
M. Wt: 259.33 g/mol
InChI Key: OGZKGBRIAKCKRA-UHFFFAOYSA-N
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Description

N-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]acetamide is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. These derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antibacterial properties .

Preparation Methods

The synthesis of N-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]acetamide typically involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions are mild, and the product is formed upon heating the reagent mixture in benzene for 2–4 hours . The type of product depends on the structure of the starting reagents . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new pharmaceuticals and as a catalyst in asymmetric synthesis.

Mechanism of Action

The mechanism of action of N-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]acetamide can be compared with other similar compounds, such as:

    Levamisole: An anthelmintic drug with immunomodulatory properties.

    WAY-181187 (SAX-187): An anxiolytic agent.

    Pifithrin-β: An antineoplastic agent.

These compounds share similar structural features but differ in their specific biological activities and therapeutic applications.

Properties

CAS No.

76185-66-5

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

N-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]acetamide

InChI

InChI=1S/C13H13N3OS/c1-9(17)15-11-4-2-10(3-5-11)12-8-18-13-14-6-7-16(12)13/h2-5,8H,6-7H2,1H3,(H,15,17)

InChI Key

OGZKGBRIAKCKRA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC3=NCCN23

Origin of Product

United States

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